molecular formula C32H26O8 B011880 1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate CAS No. 103637-50-9

1,3-Bis(4-benzoyl-3-hydroxyphenoxy)-2-propyl acrylate

Cat. No. B011880
Key on ui cas rn: 103637-50-9
M. Wt: 538.5 g/mol
InChI Key: KQVIDCCKLYDABT-UHFFFAOYSA-N
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Patent
US04824892

Procedure details

3 g of trifluoromethanesulfonic acid, 0.1 g of hydroquinone and 0.1 g of hydroquinone monomethyl ether were added to a solution of 48.5 g (0.1 mole) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-2-propanol and 43.6 g (0.6 mole) of acrylic acid in 600 ml of toluene, and the solution was heated for 3 hours at a temperature of 105° to 110° C. After cooling to room temperature, the reaction mixture was washed with 1.5 liters of water. The toluene was then distilled off from the reaction mixture under a pressure of 20 mbar. The oily residue remaining was dissolved in hot ethanol. Cooling this solution to room temperature gave 40 g (75 percent of theory) of 1,3-bis-(4-benzoyl-3-hydroxyphenoxy)-prop-2-yl acrylate in the form of colorless crystals having a melting point of 98° to 100° C. and a purity of 99 percent (HPLC). The UV spectrum gave two absorption maxima at wave lengths of 287 nm (extinction 0.520; extinction coefficient 28,100) and 324 nm (extinction 0.335; extinction coefficient 18,100).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O)(=O)=O.[C:9]([C:17]1[CH:43]=[CH:42][C:20]([O:21][CH2:22][CH:23]([OH:41])[CH2:24][O:25][C:26]2[CH:31]=[CH:30][C:29]([C:32](=[O:39])[C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)=[C:28]([OH:40])[CH:27]=2)=[CH:19][C:18]=1[OH:44])(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[C:45](O)(=[O:48])[CH:46]=[CH2:47]>C1(C)C=CC=CC=1.C1(C=CC(O)=CC=1)O.COC1C=CC(O)=CC=1>[C:45]([O:41][CH:23]([CH2:22][O:21][C:20]1[CH:42]=[CH:43][C:17]([C:9](=[O:16])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[C:18]([OH:44])[CH:19]=1)[CH2:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([C:32](=[O:39])[C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)=[C:28]([OH:40])[CH:27]=1)(=[O:48])[CH:46]=[CH2:47]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
48.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=C(OCC(COC2=CC(=C(C=C2)C(C2=CC=CC=C2)=O)O)O)C=C1)O
Name
Quantity
43.6 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0.1 g
Type
catalyst
Smiles
COC1=CC=C(O)C=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated for 3 hours at a temperature of 105° to 110° C
Duration
3 h
WASH
Type
WASH
Details
the reaction mixture was washed with 1.5 liters of water
DISTILLATION
Type
DISTILLATION
Details
The toluene was then distilled off from the reaction mixture under a pressure of 20 mbar
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue remaining was dissolved in hot ethanol
TEMPERATURE
Type
TEMPERATURE
Details
Cooling this solution to room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC(COC1=CC(=C(C=C1)C(C1=CC=CC=C1)=O)O)COC1=CC(=C(C=C1)C(C1=CC=CC=C1)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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